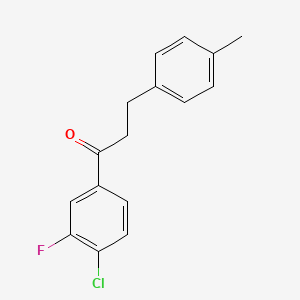

4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone

Übersicht

Beschreibung

4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO It is a derivative of propiophenone, featuring a chloro and fluoro substituent on the phenyl ring, along with a methyl group on the para position of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-3-fluorobenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another approach involves the Suzuki-Miyaura coupling reaction, where 4-chloro-3-fluorophenylboronic acid is coupled with 4-methylbenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This method offers the advantage of mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone typically involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures in place to monitor the reaction parameters and product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, often in polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone has been explored for its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains by disrupting cell membranes or inhibiting essential enzymatic pathways.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation in preclinical models by modulating cytokine production and inhibiting inflammatory mediators.

- Analgesic Properties : The compound may provide pain relief through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemicals

Due to its structural characteristics, this compound is also investigated for use in developing agrochemicals. Its ability to interact with biological systems makes it a candidate for herbicides or pesticides that target specific plant pathogens or pests.

Material Science

In materials science, this compound can be utilized as an intermediate in synthesizing specialty chemicals and polymers with unique properties. Its reactivity allows it to participate in various chemical transformations that can lead to novel materials with tailored functionalities.

Case Studies and Research Findings

- Biological Activity Study : Research conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound in antibiotic development .

- Inflammation Model : In a preclinical model assessing anti-inflammatory effects, the compound exhibited a notable reduction in inflammatory markers, indicating its potential therapeutic application in treating inflammatory diseases .

- Synthesis Optimization : A study focused on optimizing the synthesis route using continuous flow technology reported improved yields and reduced reaction times compared to traditional batch methods .

Wirkmechanismus

The mechanism of action of 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-3-fluoropropiophenone

- 4-Chloro-3-methylphenol

- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone is unique due to the specific combination of chloro, fluoro, and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. This distinct structure allows for targeted applications in various fields, setting it apart from other similar compounds.

Biologische Aktivität

4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone is a compound belonging to the class of propiophenones, which are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro and a fluoro substituent on the aromatic rings, which significantly influences its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of propiophenone derivatives. A series of phenylpropiophenone derivatives, including this compound, have shown promising results against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and U-87 (glioblastoma) cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the lipophilicity and reactivity of the compound, potentially increasing its interaction with cellular targets.

Table 1: Anticancer Activity of Propiophenone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 12.5 | Apoptosis induction |

| This compound | MDA-MB-231 | 15.0 | Cell cycle arrest |

| Other Derivative | U-87 | 10.0 | Apoptosis and necrosis |

Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power).

- DPPH Scavenging Assay : The compound exhibited significant DPPH radical scavenging activity, comparable to that of ascorbic acid.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | IC50 (µM) |

|---|---|---|

| This compound | 85% | 20 |

| Ascorbic Acid | 90% | 15 |

Study on Anticancer Efficacy

A recent study published in ResearchGate evaluated a series of phenylpropiophenone derivatives for their anticancer properties. The study demonstrated that derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cells compared to their parent compounds .

Pharmacological Evaluation

Another investigation focused on the pharmacokinetics and toxicological profiles of similar derivatives. The study highlighted that modifications in the substituents significantly influenced both the efficacy and safety profiles, suggesting that careful design can lead to potent anticancer agents with reduced side effects .

Eigenschaften

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOGEPJHQOBVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644133 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-91-7 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.